molecular formula C12H18N2O3 B041177 Diethyl-[2-(3-nitrophenoxy)ethyl]amine CAS No. 213606-47-4

Diethyl-[2-(3-nitrophenoxy)ethyl]amine

Cat. No.: B041177
CAS No.: 213606-47-4
M. Wt: 238.28 g/mol
InChI Key: MDUHKPRZIVINRA-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-nitrophenoxy)ethanamine is an organic compound with the molecular formula C12H18N2O3 It is a derivative of ethanamine, featuring a nitrophenoxy group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-nitrophenoxy)ethanamine typically involves the reaction of 3-nitrophenol with N,N-diethylethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-diethyl-2-(3-nitrophenoxy)ethanamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-nitrophenoxy)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield 3-nitrophenol and N,N-diethylethanolamine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles such as alkyl halides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-amino-N,N-diethyl-2-phenoxyethanamine.

    Substitution: Various substituted ethanamine derivatives.

    Hydrolysis: 3-nitrophenol and N,N-diethylethanolamine.

Scientific Research Applications

N,N-diethyl-2-(3-nitrophenoxy)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-nitrophenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may play a crucial role in binding to these targets, while the ethanamine moiety can modulate the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(2-nitrophenoxy)ethanamine
  • N,N-diethyl-2-(4-nitrophenoxy)ethanamine
  • N,N-diethyl-2-(3-chlorophenoxy)ethanamine

Uniqueness

N,N-diethyl-2-(3-nitrophenoxy)ethanamine is unique due to the position of the nitro group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.

Biological Activity

Diethyl-[2-(3-nitrophenoxy)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nitrophenoxy group that may influence its biological interactions. The synthesis of this compound typically involves the reaction of 3-nitrophenol with diethylamine under specific conditions, leading to the formation of the desired amine derivative .

Chemical Formula

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular processes. For example, it has been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in protecting cells from oxidative stress and mediating the activation of certain chemotherapeutic agents .

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve both NQO1-dependent and independent pathways, suggesting multifaceted modes of action .

Case Studies

  • Inhibition of Tumor Growth : A study evaluating the effects of this compound on pancreatic cancer cells reported a reduction in cell viability at low nanomolar concentrations. The compound was found to induce apoptosis through both caspase-dependent and independent pathways .
  • Mechanism-Based Inhibition : Another investigation highlighted that this compound acts as a mechanism-based inhibitor of NQO1, leading to irreversible enzyme inhibition and subsequent cytotoxic effects in tumor cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported that derivatives of this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus0.0048High
Escherichia coli0.0195Moderate
Candida albicans0.0048High

Toxicological Considerations

While this compound shows significant biological activity, it is essential to consider its toxicity profile. Preliminary toxicological assessments suggest that the compound may exhibit cytotoxic effects at elevated concentrations, necessitating further investigation into its safety and efficacy for therapeutic use .

Properties

IUPAC Name

N,N-diethyl-2-(3-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-13(4-2)8-9-17-12-7-5-6-11(10-12)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUHKPRZIVINRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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